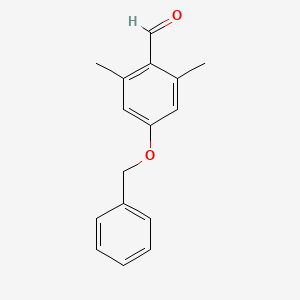

4-(Benzyloxy)-2,6-dimethylbenzaldehyde

描述

Significance of Aryl Aldehydes as Synthetic Intermediates and Building Blocks

Aryl aldehydes, including substituted benzaldehydes, are pivotal building blocks in the synthesis of a wide range of more complex molecules. Their aldehyde functional group is readily transformed into a variety of other functionalities, making them key starting materials in the pharmaceutical, agrochemical, and materials science industries. They participate in a multitude of chemical reactions, including condensations, oxidations, reductions, and additions, which allows for the construction of intricate molecular architectures. For instance, substituted benzaldehydes are common precursors in the synthesis of chalcones, benzimidazoles, and other heterocyclic compounds that often exhibit significant biological activity. nih.govmdpi.com

Role of Benzyloxy and Dimethyl Substituents in Aromatic Systems

The specific substituents on the aromatic ring of 4-(Benzyloxy)-2,6-dimethylbenzaldehyde—a benzyloxy group and two methyl groups—impart distinct characteristics to the molecule.

The benzyloxy group (–OCH₂C₆H₅) is an ether linkage that serves multiple functions. It is often employed as a protecting group for hydroxyl functionalities during multi-step syntheses due to its relative stability under various reaction conditions and its susceptibility to cleavage under specific hydrogenolysis or acidic conditions. Furthermore, the benzyloxy group can influence the electronic properties of the aromatic ring through its electron-donating resonance effect, which can in turn affect the reactivity of the aldehyde group.

The two dimethyl substituents at the 2 and 6 positions (ortho to the aldehyde) introduce steric hindrance around the formyl group. This steric bulk can influence the regioselectivity of reactions involving the aldehyde, potentially directing incoming reagents to attack from a less hindered face. Additionally, methyl groups are weakly electron-donating through an inductive effect, which can also subtly modulate the reactivity of the aromatic ring and the aldehyde.

Positioning of this compound within Contemporary Organic Chemistry

Within the broader context of organic chemistry, this compound is recognized primarily as a synthetic intermediate. Its structure suggests its potential use in the synthesis of larger, more complex molecules where the specific substitution pattern is desired. For example, it could serve as a precursor for compounds where the benzyloxy group is later deprotected to reveal a phenol (B47542), or where the dimethyl substitution pattern is crucial for tailoring the shape and properties of a target molecule. Substituted benzaldehydes, in general, have been investigated for their potential applications in medicinal chemistry, including their use as allosteric modulators of hemoglobin. nih.govgoogle.com

Research Landscape and Emerging Trends for the Compound

While specific, in-depth research focusing exclusively on this compound is not extensively documented in publicly available literature, the broader class of substituted benzaldehydes continues to be an active area of investigation. Emerging trends in the field include the development of novel synthetic methodologies for their preparation and their application in the design of new pharmaceuticals and functional materials. Research into substituted benzaldehydes is often driven by the need for new molecular scaffolds with tailored electronic and steric properties for applications in areas such as drug discovery and materials science. For example, various substituted benzaldehyde (B42025) derivatives have been explored as potential inhibitors for enzymes implicated in diseases like Alzheimer's. nih.gov

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 28924-92-7 |

| Molecular Formula | C₁₆H₁₆O₂ |

| Molecular Weight | 240.30 g/mol |

| Appearance | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

Structure

3D Structure

属性

IUPAC Name |

2,6-dimethyl-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-12-8-15(9-13(2)16(12)10-17)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSUBLBLLWVEBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C=O)C)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457310 | |

| Record name | 4-(Benzyloxy)-2,6-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28924-92-7 | |

| Record name | 4-(Benzyloxy)-2,6-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Synthesis of 4 Benzyloxy 2,6 Dimethylbenzaldehyde

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comarxiv.org This process involves breaking bonds, known as disconnections, which correspond to reliable forward reactions.

For 4-(benzyloxy)-2,6-dimethylbenzaldehyde, three primary disconnections can be identified, each suggesting a different strategic approach to its synthesis. These disconnections represent the key bond-forming reactions in the forward synthesis.

C(aryl)-C(aldehyde) Bond: This disconnection is one of the most common strategies for aromatic aldehydes. It implies the introduction of the formyl group (-CHO) onto a pre-functionalized aromatic ring. This approach relies on electrophilic aromatic substitution, where the formyl group or a precursor acts as the electrophile. The precursor for this strategy would be 1-(benzyloxy)-3,5-dimethylbenzene (B7891601) .

C(aryl)-O(ether) Bond: Disconnecting the benzyloxy ether bond suggests a Williamson ether synthesis. This strategy involves the reaction of an aryl alcohol (a phenol) with a benzyl (B1604629) halide. The precursors would be 4-hydroxy-2,6-dimethylbenzaldehyde and a suitable benzyl halide, such as benzyl bromide.

C(aldehyde)-H Bond (Oxidation): This disconnection corresponds to an oxidation reaction in the forward synthesis. The aldehyde is formed from the oxidation of a primary alcohol. The immediate precursor would be [4-(benzyloxy)-2,6-dimethylphenyl]methanol .

Each disconnection strategy points to specific precursors and their corresponding synthons (idealized fragments). The practical chemical equivalents for these synthons are crucial for designing a successful synthesis.

| Disconnection Strategy | Key Precursor | Synthon Equivalent (Reactant) |

| Formylation | 1-(Benzyloxy)-3,5-dimethylbenzene | Formyl cation equivalent (e.g., Vilsmeier reagent, formyl chloride) |

| Etherification | 4-Hydroxy-2,6-dimethylbenzaldehyde | Benzyl cation equivalent (e.g., Benzyl bromide) |

| Oxidation | [4-(Benzyloxy)-2,6-dimethylphenyl]methanol | N/A (Functional Group Interconversion) |

Direct and Convergent Synthetic Routes

Based on the retrosynthetic analysis, several direct and convergent routes can be devised for the synthesis of this compound.

This approach begins with a substituted benzene (B151609) ring that already contains the benzyloxy and dimethyl functionalities, followed by the introduction of the aldehyde group. The starting material for these routes is typically 1-(benzyloxy)-3,5-dimethylbenzene. The existing substituents (one strongly activating -OBn group and two weakly activating -CH₃ groups) direct the formylation to the desired position (para to the benzyloxy group) due to steric hindrance at the ortho positions.

Electrophilic formylation reactions are powerful methods for introducing an aldehyde group directly onto an electron-rich aromatic ring. organic-chemistry.orgcareers360.com

Vilsmeier-Haack Reaction: This reaction is a widely used method for the formylation of activated aromatic compounds. ijpcbs.com It employs a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). jk-sci.comthieme-connect.de The electron-rich 1-(benzyloxy)-3,5-dimethylbenzene attacks the electrophilic Vilsmeier reagent, leading to an iminium salt intermediate, which is subsequently hydrolyzed to yield the final aldehyde. jk-sci.com The reaction is generally mild and efficient for activated substrates. ijpcbs.com

Gattermann Reaction: The Gattermann reaction introduces a formyl group onto an activated aromatic ring using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). careers360.comwikipedia.orgslideshare.net Due to the high toxicity of HCN, modifications often use safer cyanide sources like zinc cyanide (Zn(CN)₂), which generates HCN in situ. wikipedia.org The reaction proceeds via an electrophilic substitution mechanism, where the reactive electrophile attacks the activated aromatic ring of 1-(benzyloxy)-3,5-dimethylbenzene.

Table of Formylation Reactions

| Reaction Name | Reagents | Substrate | Key Features |

|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃, followed by H₂O workup jk-sci.com | 1-(Benzyloxy)-3,5-dimethylbenzene | Mild conditions; suitable for electron-rich arenes. organic-chemistry.orgijpcbs.com |

| Gattermann | HCN, HCl, AlCl₃ (or Zn(CN)₂, HCl) wikipedia.org | 1-(Benzyloxy)-3,5-dimethylbenzene | Classic formylation method; requires Lewis acid catalyst. careers360.com |

An alternative strategy involves the oxidation of a benzylic alcohol. This is a functional group interconversion that is often highly efficient and selective. The precursor, [4-(benzyloxy)-2,6-dimethylphenyl]methanol, can be synthesized from the corresponding benzoic acid or ester via reduction. The subsequent oxidation to the aldehyde is a critical step.

The electrochemical oxidation of benzyl alcohol and its derivatives has become a significant area of research, offering a green alternative to traditional chemical oxidants. researchgate.netrsc.org For laboratory-scale synthesis, a variety of well-established reagents can be employed to achieve this transformation with high selectivity, minimizing over-oxidation to the carboxylic acid. mdpi.com

Table of Common Oxidizing Agents for Benzyl Alcohols

| Oxidizing Agent | Typical Conditions | Selectivity |

|---|---|---|

| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | High for aldehydes |

| Manganese dioxide (MnO₂) | Dichloromethane (DCM) or Chloroform (CHCl₃) | Selective for benzylic/allylic alcohols |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine (B128534) | Mild, high yield |

This oxidation route provides a reliable method for accessing the target aldehyde, provided the precursor alcohol is readily available.

Targeted Functionalization of Substituted Aromatics

Alternative Aldehyde Synthesis Methodologies

The introduction of an aldehyde group onto an aromatic ring, or formylation, is a cornerstone of organic synthesis. Beyond classical methods, several alternative strategies offer advantages in terms of yield, selectivity, or reaction conditions, which are pertinent to the synthesis of complex molecules like this compound.

One powerful technique is the ortho-formylation of phenols using paraformaldehyde in the presence of magnesium dichloride and triethylamine. mdma.chorgsyn.org This method demonstrates high regioselectivity for the position ortho to the hydroxyl group, driven by the formation of a magnesium phenoxide intermediate. mdma.ch For a precursor like 3,5-dimethylphenol, this method could theoretically be adapted to target the para-position under different conditions, although ortho-selectivity is its primary utility. Another approach involves the catalytic debromomethoxylation of dibromomethylarenes using benzaldehyde (B42025) dimethyl acetal (B89532) and a soft Lewis acid catalyst like zinc chloride, which avoids strong complexes with existing functional groups. core.ac.ukresearchgate.net

Modern one-pot procedures have also been developed, such as the reduction of Weinreb amides with diisobutylaluminium hydride (DIBAL-H) to form a stable aluminum hemiaminal intermediate. This intermediate acts as a masked aldehyde, which can then undergo subsequent cross-coupling reactions with organometallic reagents to yield a variety of substituted benzaldehydes. rug.nlacs.org Furthermore, the direct oxidation of methyl groups on an aromatic ring can yield the corresponding aldehyde. For instance, p-cresol (B1678582) derivatives can be oxidized to 4-hydroxybenzaldehyde (B117250) derivatives using oxygen in the presence of a base and a cobalt catalyst. google.com

| Method | Reagents | Key Features | Precursor Type |

| Ortho-Formylation of Phenols | Paraformaldehyde, MgCl₂, Et₃N | High ortho-selectivity | Phenols |

| Catalytic Debromomethoxylation | Benzaldehyde dimethyl acetal, ZnCl₂ | Uses soft Lewis acid catalyst | Dibromomethylarenes |

| One-Pot Reduction/Cross-Coupling | Weinreb amide, DIBAL-H, Organometallic reagent | Forms a masked aldehyde intermediate | Weinreb Amides |

| Oxidation of Cresols | O₂, Base, Cobalt catalyst | Direct conversion of methyl to aldehyde | Cresols |

Introduction of the Benzyloxy Moiety via Etherification Reactions

The benzyloxy group serves as a crucial protecting group for phenols and alcohols in multi-step syntheses. Its introduction is typically achieved through etherification, most commonly the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group by a base to form an alkoxide or phenoxide, which then acts as a nucleophile to displace a halide from a benzyl halide.

A standard procedure for the benzylation of a phenolic precursor, such as 4-hydroxy-2,6-dimethylbenzaldehyde, involves refluxing with benzyl bromide and a base like anhydrous potassium carbonate in a suitable solvent like ethanol (B145695) or dimethylformamide. nih.govorgsyn.org The base is crucial for deprotonating the phenolic hydroxyl group, thereby activating it for nucleophilic attack on the benzyl bromide. This method is highly efficient, with reported yields often exceeding 85%. nih.gov

The reaction conditions for the benzylation of 4-hydroxybenzaldehyde are summarized in the table below.

| Reactant | Reagents | Solvent | Conditions | Yield |

| 4-Hydroxybenzaldehyde | Benzyl bromide, K₂CO₃ | Ethanol | Reflux, 14 hours | 87.4% nih.gov |

This method's chemoselectivity is a key advantage; it selectively targets the acidic phenolic proton, leaving other functional groups, such as the aldehyde moiety, intact under the basic conditions.

Ortho-Methylation Strategies for Aromatic Scaffolds

The introduction of methyl groups at positions ortho to an existing substituent on an aromatic ring is a significant synthetic challenge due to steric hindrance. Directed ortho metalation (DoM) is a powerful strategy where a directing group on the ring coordinates to an organolithium reagent, promoting deprotonation and subsequent methylation at an adjacent position. However, for a substrate like 4-benzyloxyphenol, achieving selective di-methylation at the 2- and 6-positions requires robust catalytic methods.

Transition metal-catalyzed C-H activation has emerged as a leading strategy for ortho-methylation. These reactions utilize a directing group to guide a catalyst to a specific C-H bond. For example, palladium catalysts can be used with various directing groups, including acetanilides and benzoic acids, to achieve ortho-methylation. Similarly, nickel-catalyzed reactions, often directed by an 8-aminoquinoline (B160924) group, can methylate the ortho C-H bond using reagents like di-tert-butyl peroxide (DTBP) under base-free and ligand-free conditions. These catalytic systems offer a more functional group tolerant approach compared to traditional methods.

Stepwise and Divergent Synthetic Pathways

Constructing the this compound molecule requires a carefully planned sequence of reactions to ensure the correct placement of the four substituents on the aromatic ring. The order of functional group introduction is critical to manage directing effects and avoid unwanted side reactions.

Sequential Functional Group Interconversions

A plausible and efficient synthetic route to the target compound starts from 3,5-dimethylphenol. nih.gov This starting material already contains the required 1,3,5-substitution pattern for the methyl and hydroxyl groups. The synthesis can then proceed via two key transformations: formylation and benzylation.

Pathway A: Formylation followed by Benzylation

Formylation: The first step would be the formylation of 3,5-dimethylphenol. Electrophilic aromatic substitution on this substrate is directed by the strongly activating hydroxyl group to the ortho and para positions. The para position (C4) is sterically less hindered than the two equivalent ortho positions (C2 and C6), favoring the formation of 4-hydroxy-2,6-dimethylbenzaldehyde . The Reimer-Tiemann or Duff reaction could be employed, or more modern methods like ortho-formylation using MgCl₂ and paraformaldehyde, though selectivity for the para position would need optimization. mdma.ch

Benzylation: The resulting 4-hydroxy-2,6-dimethylbenzaldehyde can then be converted to the final product via Williamson ether synthesis as described in section 2.2.2. The phenolic hydroxyl group is deprotonated with a base like potassium carbonate and reacted with benzyl bromide to yield This compound . nih.gov

This sequence is logical because the aldehyde group, being a meta-director, does not interfere with the subsequent etherification of the para-hydroxyl group.

Chemoselective Transformations in Multi-Substituted Systems

Chemoselectivity is paramount in syntheses involving multi-substituted aromatic compounds. Each step in the proposed pathway for this compound relies on the selective reaction of one functional group in the presence of others.

During the formylation of 3,5-dimethylphenol, regioselectivity is the primary challenge. The activating, ortho-, para-directing hydroxyl group and the two weakly activating, ortho-, para-directing methyl groups all direct incoming electrophiles to the same positions (C2, C4, C6). However, the hydroxyl group is the dominant activating group, and steric hindrance from the two adjacent methyl groups at C2 and C6 would likely favor substitution at the C4 position, leading to the desired 4-hydroxy-2,6-dimethylbenzaldehyde intermediate.

In the subsequent benzylation step, the key is the selective O-alkylation of the phenol (B47542) over any potential reaction at the aldehyde. The Williamson ether synthesis conditions (e.g., K₂CO₃ in ethanol) are sufficiently mild and basic to deprotonate the acidic phenol (pKa ≈ 10) but not strong enough to promote undesired reactions with the aldehyde carbonyl, such as aldol (B89426) condensations or Cannizzaro reactions, thus ensuring high chemoselectivity for the desired etherification. nih.gov

Catalytic Approaches in Compound Synthesis

Catalysis plays an indispensable role in modern organic synthesis, offering pathways that are more efficient, selective, and environmentally benign. The synthesis of this compound can benefit from catalytic methods at various stages.

In the formylation step, Lewis acids like ZnCl₂ or AlCl₃ are often used to catalyze electrophilic aromatic substitution reactions such as the Friedel-Crafts acylation or the Gattermann-Koch reaction. core.ac.uk For the ortho-formylation of phenols, the use of MgCl₂ with triethylamine is a notable catalytic system that activates the substrate and directs the reaction. mdma.chorgsyn.org

The oxidation of a methyl group on a precursor like 2,6-dimethyl-4-benzyloxytoluene represents another potential route to the aldehyde. This transformation can be achieved using various catalytic systems. For example, cobalt (II) chloride has been shown to catalyze the oxidation of p-cresol derivatives to 4-hydroxybenzaldehydes in the presence of a base and oxygen. google.com Such methods could provide a direct, atom-economical route to the aldehyde functionality.

Furthermore, transition-metal catalysis is central to C-H activation strategies for methylation, as discussed in section 2.2.3. Palladium, rhodium, and nickel catalysts are frequently employed to direct the methylation of C-H bonds ortho to a directing group, providing a powerful tool for constructing highly substituted aromatic rings. While not part of the primary proposed pathway, these methods are crucial for creating variously substituted aromatic scaffolds.

Transition Metal-Mediated Couplings and Formylations

The introduction of a formyl group onto an aromatic ring can be effectively achieved through transition metal-catalyzed carbonylation reactions. Palladium-based systems are particularly prominent in this area, enabling the formylation of aryl halides and related precursors under various conditions. A plausible precursor for the synthesis of this compound via these methods would be 1-(benzyloxy)-5-bromo-2,4-dimethylbenzene.

A well-established method involves the palladium-catalyzed formylation of aryl bromides using synthesis gas (a mixture of carbon monoxide and hydrogen). A notable advancement in this area is the use of specialized phosphine (B1218219) ligands that enhance catalyst efficacy, allowing the reaction to proceed at lower pressures and catalyst loadings. For instance, the use of di(1-adamantyl)-n-butylphosphine (cataCXium A) as a ligand for the palladium catalyst has been shown to be highly effective for a broad range of (hetero)aromatic aldehydes. researchgate.net This system demonstrates high yields and functional group tolerance under relatively mild conditions. researchgate.net

To circumvent the challenges of handling gaseous carbon monoxide, alternative CO sources have been developed. Formic acid has emerged as a convenient and environmentally benign liquid surrogate for CO. In one such protocol, aryl iodides are converted to the corresponding aldehydes using a palladium acetate (B1210297) catalyst, with formic acid serving as the formyl source. organic-chemistry.org This method avoids the need for high-pressure equipment and gaseous reagents, making it highly practical for laboratory-scale synthesis. organic-chemistry.org The reaction proceeds efficiently, tolerating a variety of functional groups. organic-chemistry.org

| Catalyst System | Formyl Source | Substrate Type | Key Conditions | Representative Yield | Ref |

| Pd(OAc)₂ / cataCXium A | CO/H₂ (Syngas) | Aryl Bromides | TMEDA (base), Toluene, 80-120 °C, 5-7 bar | Up to 99% | researchgate.net |

| Pd(OAc)₂ / PPh₃ | HCOOH | Aryl Iodides | Et₃N (base), I₂, Toluene, 80 °C | 68-92% | organic-chemistry.org |

Table 1: Representative Transition Metal-Catalyzed Formylation Methods Applicable to Benzaldehyde Synthesis.

Organocatalytic Methods for Aldehyde Construction

Organocatalysis offers a metal-free alternative for constructing aldehyde functionalities. While direct C-H formylation of arenes using organocatalysts is a developing field, advanced strategies have been devised that build the aromatic aldehyde core through innovative bond-forming cascades.

One sophisticated approach involves the organocatalytic formylation of arylboronic acids using glyoxylic acid as the formylating agent. This method utilizes a simple amine catalyst, such as pyrrolidine, under an oxygen atmosphere. The reaction proceeds through a sequence that ultimately leads to the desired aromatic aldehyde from a readily accessible boronic acid precursor, such as (4-(benzyloxy)-2,6-dimethylphenyl)boronic acid. This strategy is notable for its mild conditions and avoidance of transition metals. sci-hub.red

A more complex and powerful strategy involves the construction of the aromatic ring itself through a desaturative process, driven by a combination of catalytic cycles. In a prime example of this approach, highly substituted aromatic aldehydes are assembled from saturated cyclohexanecarbaldehyde precursors. nih.govmanchester.ac.uk This transformation is achieved through the synergistic interplay of three distinct catalytic manifolds:

Enamine Catalysis: An amine organocatalyst activates the starting aldehyde.

Photoredox Catalysis: A photocatalyst facilitates sequential oxidation steps.

Cobalt Catalysis: A cobalt complex mediates the hydrogen atom transfer steps required for desaturation.

This triple-catalysis system enables the conversion of a non-aromatic precursor, which can be easily prepared using classic reactions like the Diels-Alder cycloaddition, into the final aromatic aldehyde product. nih.govmanchester.ac.uk This method provides a mechanistically distinct and versatile route to complex benzaldehydes. nih.gov

| Method | Catalyst(s) | Key Reagents | Precursor Type | Key Feature | Ref |

| Boronic Acid Formylation | Pyrrolidine | Glyoxylic Acid, O₂ | Arylboronic Acid | Metal-free formylation | sci-hub.red |

| Desaturative Aromatization | Secondary Amine, Iridium Photocatalyst, Cobalt Complex | Light, H⁺ source | Cyclohexanecarbaldehyde | Builds the aromatic ring | nih.govmanchester.ac.uk |

Table 2: Advanced Organocatalytic Strategies for Aromatic Aldehyde Synthesis.

Electrocatalytic and Photoredox Catalysis in Synthesis

Harnessing the power of electricity and light, electrocatalytic and photoredox methods provide modern, sustainable routes for aldehyde synthesis. These techniques often operate under exceptionally mild conditions and can offer unique reactivity pathways.

Electrocatalytic Formylation: A direct and transition-metal-free electrochemical protocol for the formylation of aryl halides has been developed. rsc.orgrsc.org In this system, an aryl halide (such as 1-(benzyloxy)-5-bromo-2,4-dimethylbenzene) undergoes electrolysis in dimethylformamide (DMF), which serves as both the solvent and the formyl source. Using a nickel foam cathode and a sacrificial magnesium anode, a range of aromatic aldehydes can be obtained in good yields. rsc.orgrsc.org This method is characterized by its operational simplicity and mild, environmentally friendly conditions. rsc.org

Photoredox and Dual Catalysis: Visible-light photoredox catalysis, often merged with another catalytic cycle, has enabled novel formylation reactions. A redox-neutral formylation of aryl chlorides has been achieved through the synergistic action of a nickel catalyst and an iridium-based photocatalyst. princeton.edu This reaction utilizes 1,3-dioxolane (B20135) as an inexpensive and abundant formyl group equivalent. The photocatalyst initiates a process that generates a key radical, which then enters the nickel catalytic cycle to couple with the aryl chloride, ultimately yielding the aldehyde after a mild acidic workup. princeton.edu This dual-catalysis approach is notable for its ability to use abundant aryl chlorides as substrates under mild, room-temperature conditions without the need for stoichiometric reductants. princeton.edu

A similar strategy employs an organic dye as the photocatalyst in conjunction with a nickel catalyst. This system uses diethoxyacetic acid to generate a formyl-radical equivalent, which then undergoes nickel-catalyzed substitution with aryl halides to furnish the aldehyde product. researchgate.net

| Method | Catalyst(s) | Formyl Source/Equivalent | Substrate Type | Energy Source | Ref |

| Electrochemical Formylation | None (Transition-Metal-Free) | DMF | Aryl Halides | Electricity | rsc.orgrsc.org |

| Photoredox/Nickel Dual Catalysis | Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆, NiCl₂·glyme | 1,3-Dioxolane | Aryl Chlorides | Blue LED Light | princeton.edu |

| Photoredox/Nickel Dual Catalysis | 4CzIPN (organic dye), NiBr₂·diglyme | Diethoxyacetic Acid | Aryl Halides | Blue LED Light | researchgate.net |

Table 3: Electrocatalytic and Photoredox-Catalyzed Methods for Aromatic Aldehyde Synthesis.

Elucidation of Chemical Reactivity and Transformation Pathways

Reactions of the Aldehyde Functionality

The aldehyde group, characterized by a carbonyl (C=O) moiety, is polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity is the basis for its reactivity, particularly its susceptibility to attack by nucleophiles.

Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which can then be protonated or undergo further reaction.

4-(Benzyloxy)-2,6-dimethylbenzaldehyde, being an aromatic aldehyde without α-hydrogens, can participate in crossed aldol (B89426) condensations, specifically known as Claisen-Schmidt condensations. wikipedia.org In this reaction, it serves as the electrophilic partner, reacting with an enolizable ketone or aldehyde in the presence of a base. wikipedia.org

The reaction mechanism involves the deprotonation of the α-carbon of the reaction partner (e.g., a ketone) by a base to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of this compound. The resulting β-hydroxy carbonyl compound readily undergoes dehydration, often under the reaction conditions, to yield a conjugated α,β-unsaturated ketone, commonly known as a chalcone (B49325) analog. nih.govmagritek.com The formation of the conjugated system is a strong thermodynamic driving force for the dehydration step. magritek.com

For instance, the reaction of 4-(benzyloxy)benzaldehyde (B125253) with various acetophenones or heteroaryl methyl ketones, catalyzed by an alkali like sodium hydroxide (B78521) or a base like piperidine (B6355638), has been shown to produce a variety of chalcone analogs. researchgate.net This highlights a key transformation pathway for the title compound.

Table 1: Examples of Claisen-Schmidt Condensation Reactants

| Electrophile | Nucleophile (Enolizable Ketone) | Base Catalyst | Product Type |

| This compound | Acetone | NaOH | α,β-Unsaturated Ketone |

| This compound | Acetophenone (B1666503) | KOH | Chalcone Analog |

| This compound | Cyclohexanone | Piperidine | α,β-Unsaturated Ketone |

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. ijacskros.com This condensation reaction is a cornerstone in organic synthesis and is characterized by the formation of a carbon-nitrogen double bond (azomethine group, -C=N-). ijacskros.comresearchgate.net

The mechanism begins with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate called a carbinolamine. ijacskros.commdpi.com This intermediate is typically unstable and undergoes acid or base-catalyzed dehydration to yield the stable imine product. ijacskros.com The reaction is generally reversible and often requires the removal of water to drive the equilibrium towards the product.

Table 2: General Scheme for Schiff Base Formation

| Reactant 1 | Reactant 2 | Intermediate | Product |

| This compound | Primary Amine (R-NH₂) | Carbinolamine | Schiff Base (Imine) |

This reaction is widely applicable, and a vast array of Schiff bases can be synthesized by varying the primary amine component. researchgate.netuowasit.edu.iqorientjchem.org

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily add to the carbonyl group of aldehydes. masterorganicchemistry.comsigmaaldrich.com The reaction of this compound with a Grignard reagent results in the formation of a new carbon-carbon bond and, after an acidic workup, yields a secondary alcohol. sigmaaldrich.com

The mechanism involves the nucleophilic attack of the carbanionic 'R' group from the organometallic reagent on the electrophilic carbonyl carbon. saskoer.ca This forms a tetrahedral magnesium alkoxide intermediate. Subsequent protonation of this intermediate with a weak acid in a workup step furnishes the secondary alcohol. masterorganicchemistry.com

Table 3: Reaction with Organometallic Reagents

| Aldehyde | Organometallic Reagent | Intermediate | Final Product |

| This compound | Methylmagnesium bromide (CH₃MgBr) | Magnesium Alkoxide | 1-[4-(Benzyloxy)-2,6-dimethylphenyl]ethanol |

| This compound | Phenyllithium (C₆H₅Li) | Lithium Alkoxide | 4-(Benzyloxy)-2,6-dimethylphenylmethanol |

The formyl group of this compound can undergo both oxidation and reduction, providing pathways to other important functional groups.

Oxidation: Aldehydes are readily oxidized to carboxylic acids. This transformation can be achieved using a variety of oxidizing agents, such as potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺). The oxidation of this compound would yield 4-(benzyloxy)-2,6-dimethylbenzoic acid.

Reduction: The formyl group can be reduced to a primary alcohol. Common reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reduction of this compound would produce [4-(benzyloxy)-2,6-dimethylphenyl]methanol.

Beyond classical transformations, modern synthetic methods allow for highly specific reactions at the aldehyde carbon. One such example is formyl-selective deuteration, which is of significant interest for isotopic labeling in medicinal chemistry. nih.govnih.gov

A mild and general method for the formyl-selective deuterium labeling of aldehydes utilizes deuterium oxide (D₂O) as an inexpensive deuterium source. nih.govrsc.org This can be achieved through a synergistic combination of a light-driven, polyoxometalate-facilitated hydrogen atom transfer (HAT) and thiol catalysis. nih.govnih.gov This highly efficient reaction demonstrates excellent deuterium incorporation and broad substrate scope, making it a practical method for late-stage modifications. nih.govrsc.org The process involves the generation of an acyl radical from the aldehyde, which then abstracts a deuterium atom from a deuterated thiol catalyst. nih.govthieme.de

This method allows for the specific replacement of the formyl hydrogen atom with a deuterium atom, yielding this compound-d₁.

Condensations with Active Methylene (B1212753) Compounds

The aldehyde functionality in this compound serves as an electrophilic site, making it susceptible to nucleophilic attack. This reactivity is prominently featured in condensation reactions with active methylene compounds, which are carbon nucleophiles bearing two electron-withdrawing groups. These reactions, such as the Knoevenagel and Claisen-Schmidt condensations, are fundamental in carbon-carbon bond formation.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst. nih.gov This reaction typically proceeds through a nucleophilic addition to the carbonyl group, followed by dehydration to yield a new α,β-unsaturated compound. The general mechanism involves the deprotonation of the active methylene compound by a base to form a carbanion, which then attacks the carbonyl carbon of the aldehyde. Subsequent protonation and elimination of a water molecule lead to the final product. For this compound, this reaction would lead to the formation of a benzylidenemalononitrile or a related derivative. It is important to note that the steric hindrance imposed by the two methyl groups at the ortho positions of the benzaldehyde (B42025) ring can influence the reaction rate. Studies on similarly substituted aldehydes, such as 2,6-dichlorobenzaldehyde, have shown reduced catalytic activity in Knoevenagel condensations due to increased steric hindrance around the reaction center. nih.gov

Similarly, the Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an enolizable ketone or ester, resulting in the formation of a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. ijarsct.co.in When this compound reacts with a ketone like acetophenone in the presence of a base such as sodium hydroxide, a chalcone derivative is expected to form. Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized through the Claisen-Schmidt condensation of a substituted benzaldehyde with an acetophenone. ijarsct.co.in While numerous chalcone syntheses from 4-(benzyloxy)benzaldehyde have been reported, the impact of the 2,6-dimethyl substitution on the reaction with various active methylene compounds warrants further investigation to fully understand the steric and electronic effects on product yields and reaction kinetics. univ-ovidius.roresearchgate.netresearchgate.net

Table 1: Examples of Condensation Reactions with Benzaldehyde Derivatives

| Reaction Type | Aldehyde | Active Methylene Compound | Catalyst | Product Type |

| Knoevenagel | Benzaldehyde | Malononitrile | Basic catalyst | Benzylidenemalononitrile |

| Claisen-Schmidt | 4-(Benzyloxy)benzaldehyde | Acetophenone | NaOH | Chalcone |

Transformations Involving the Benzyloxy Ether Linkage

The benzyloxy group in this compound serves as a protective group for the phenolic hydroxyl functionality. The cleavage of this ether linkage is a common transformation, enabling the deprotection to reveal the corresponding 4-hydroxy-2,6-dimethylbenzaldehyde. This deprotection can be achieved through various selective, reductive, or oxidative methods.

The selective cleavage of the benzyl (B1604629) ether is a crucial step in synthetic pathways where the phenolic hydroxyl group needs to be unmasked at a specific stage. Catalytic hydrogenation is a widely employed method for this purpose. This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. The benzyl group is hydrogenolyzed to toluene, leaving the hydroxyl group and the rest of the molecule intact. This method is generally clean and efficient, provided that other functional groups in the molecule are not susceptible to reduction under these conditions.

Another approach for selective debenzylation involves the use of Lewis acids. However, the conditions must be carefully chosen to avoid side reactions with the aldehyde group. Strong acids can also cleave benzyl ethers, but this method is less common due to the potential for acid-catalyzed side reactions.

Reductive scission of the benzyl ether can be accomplished using dissolving metal reductions, although this method is less common than catalytic hydrogenation.

Oxidative cleavage of benzyl ethers offers an alternative to reductive methods. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative deprotection of benzyl ethers. This reaction is particularly effective for p-methoxybenzyl (PMB) ethers but can also be applied to simple benzyl ethers. The mechanism involves a single-electron transfer process. Other oxidative methods may involve reagents like ceric ammonium (B1175870) nitrate (CAN). The choice of the oxidative agent is critical to avoid the over-oxidation of the aldehyde group to a carboxylic acid.

Table 2: Common Methods for Benzyl Ether Cleavage

| Method | Reagents | Key Features |

| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, selective for the benzyl group. |

| Lewis Acid Cleavage | e.g., BCl₃ | Can be selective under controlled conditions. |

| Oxidative Cleavage | DDQ, CAN | Useful alternative to reductive methods. |

Reactivity of the Dimethylphenyl Core

The 2,6-dimethylphenyl ring in this compound is an aromatic system that can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are governed by the directing effects of the substituents present on the ring: the benzyloxy group, the aldehyde group, and the two methyl groups. Additionally, the methyl groups themselves can be sites of further functionalization.

The benzyloxy group is an ortho, para-directing and activating group due to the electron-donating resonance effect of the oxygen atom. The two methyl groups are also ortho, para-directing and weakly activating through an inductive effect. Conversely, the aldehyde group is a meta-directing and deactivating group due to its electron-withdrawing nature.

In this compound, the positions ortho to the benzyloxy group (positions 3 and 5) are sterically hindered by the adjacent methyl groups. The position para to the benzyloxy group is occupied by the aldehyde. Therefore, electrophilic attack will be directed to the remaining available positions on the ring. The strong activating and ortho, para-directing effect of the benzyloxy group will dominate over the deactivating and meta-directing effect of the aldehyde. The two methyl groups will further activate the ring.

Considering the directing effects, electrophilic substitution is most likely to occur at the positions ortho to the benzyloxy group and meta to the aldehyde group, which are positions 3 and 5. However, the significant steric hindrance from the flanking methyl groups at positions 2 and 6 will likely disfavor substitution at these positions. Therefore, electrophilic aromatic substitution on this compound is expected to be challenging and may require forcing conditions. If a reaction does occur, it would likely yield a mixture of products with substitution at the less hindered positions, if any are accessible.

The two methyl groups on the aromatic ring can undergo functionalization, primarily through free-radical halogenation or oxidation.

Side-chain halogenation can be initiated by UV light or a radical initiator in the presence of a halogenating agent like N-bromosuccinimide (NBS). This would lead to the formation of benzylic halides, such as 4-(benzyloxy)-2-(bromomethyl)-6-methylbenzaldehyde or 4-(benzyloxy)-2,6-bis(bromomethyl)benzaldehyde, depending on the reaction conditions and stoichiometry. These benzylic halides are versatile intermediates for further synthetic transformations.

Oxidation of the methyl groups can lead to the formation of carboxylic acids or aldehydes, depending on the oxidant and reaction conditions. Strong oxidizing agents like potassium permanganate (KMnO₄) would likely oxidize the methyl groups to carboxylic acids and could also oxidize the aldehyde group. More controlled oxidation to the corresponding aldehydes might be achievable with specific reagents, but the presence of the existing aldehyde group complicates this transformation and would likely require a protection-de-protection strategy.

Table 3: Potential Functionalization of the Dimethylphenyl Core

| Reaction Type | Reagents | Potential Products |

| Electrophilic Aromatic Substitution | e.g., HNO₃/H₂SO₄ | Nitrated derivatives (substitution pattern dependent on steric and electronic factors) |

| Side-Chain Halogenation | NBS, UV light or initiator | Benzylic bromides |

| Side-Chain Oxidation | Strong oxidants (e.g., KMnO₄) | Carboxylic acids |

Advanced Pericyclic and Rearrangement Reactions

Pericyclic reactions, which proceed through a cyclic transition state, and rearrangement reactions represent sophisticated transformations in organic synthesis. This compound can theoretically participate in several such reactions, leveraging the reactivity of its carbonyl group.

The Paternò–Büchi reaction is a photochemical [2+2] cycloaddition that occurs between a carbonyl compound and an alkene, yielding an oxetane ring. wikipedia.orgnih.govorganic-chemistry.org This reaction is initiated by the photoexcitation of the carbonyl group to its triplet or singlet excited state, which then reacts with the ground-state alkene. cambridgescholars.com

For this compound, the aldehyde moiety can serve as the carbonyl component. Upon irradiation with UV light, the aldehyde can be excited and subsequently react with an alkene. The regioselectivity and stereoselectivity of the reaction are influenced by the stability of the intermediate diradical species formed upon the initial bond formation between the excited carbonyl and the alkene. organic-chemistry.org

Table 1: Plausible Reactants and Products in the Paternò–Büchi Reaction of this compound

| Carbonyl Compound | Alkene | Expected Product(s) |

| This compound | Ethylene | 2-(4-(Benzyloxy)-2,6-dimethylphenyl)oxetane |

| This compound | Isobutylene | 2-(4-(Benzyloxy)-2,6-dimethylphenyl)-4,4-dimethyloxetane |

| This compound | Furan | A mixture of regioisomeric oxetanes |

Note: The exact stereochemical and regiochemical outcomes would require experimental verification.

1,3-Dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocyclic rings. wikipedia.orgnih.gov These reactions involve the addition of a 1,3-dipole to a dipolarophile, which is typically an alkene or alkyne. wikipedia.org While this compound itself is not a 1,3-dipole, it can be converted into a precursor for such a species or act as a dipolarophile in certain contexts.

A common strategy involves the conversion of the aldehyde to a nitrile oxide, which is a classic 1,3-dipole. This can be achieved by oximation of the aldehyde followed by oxidation. The resulting 4-(benzyloxy)-2,6-dimethylbenzonitrile oxide could then react with various dipolarophiles to form isoxazole or isoxazoline rings. The electronic nature of the substituents on the dipolarophile influences the regioselectivity of the cycloaddition. rsc.org

Alternatively, the aldehyde can be used to generate other 1,3-dipoles, such as azomethine ylides, through condensation with an amino acid followed by decarboxylation. These ylides can then undergo cycloaddition with alkenes or alkynes to produce pyrrolidine derivatives.

Table 2: Potential 1,3-Dipolar Cycloaddition Pathways Involving this compound Derivatives

| 1,3-Dipole Precursor | 1,3-Dipole | Dipolarophile | Resulting Heterocycle |

| 4-(Benzyloxy)-2,6-dimethylbenzaldoxime | 4-(Benzyloxy)-2,6-dimethylbenzonitrile oxide | Styrene | 3-(4-(Benzyloxy)-2,6-dimethylphenyl)-5-phenyl-4,5-dihydroisoxazole |

| This compound + Sarcosine | Azomethine ylide | N-Phenylmaleimide | Pyrrolidine derivative |

Chelation and Complexation Chemistry with Metal Centers

The aldehyde functional group in this compound can be readily converted into ligands capable of chelating metal ions. A prominent example is the formation of thiosemicarbazones. Thiosemicarbazones are synthesized by the condensation of an aldehyde or ketone with a thiosemicarbazide (B42300). mdpi.com These molecules contain both sulfur and nitrogen donor atoms, making them excellent chelating agents for a variety of metal ions. mdpi.com

Following this established methodology, this compound can be reacted with thiosemicarbazide or its N-substituted derivatives to yield the corresponding this compound thiosemicarbazone. This ligand would be capable of forming stable complexes with transition metal ions such as cadmium(II), copper(II), nickel(II), and zinc(II). mdpi.com The coordination typically occurs through the sulfur atom and the imine nitrogen atom, forming a five- or six-membered chelate ring. The steric bulk provided by the 2,6-dimethylphenyl group may influence the coordination geometry and the stability of the resulting metal complexes.

A study on the closely related 4-benzyloxybenzaldehyde demonstrated the synthesis of its 4-methyl-3-thiosemicarbazone and subsequent complexation with Cadmium(II). mdpi.com It is highly probable that this compound would exhibit similar reactivity, forming analogous thiosemicarbazone ligands and their corresponding metal complexes.

Table 3: Potential Metal Complexes of this compound Thiosemicarbazone (L)

| Metal Ion | Potential Complex Stoichiometry | Potential Coordination Geometry |

| Cd(II) | [Cd(L)₂] | Tetrahedral or Octahedral |

| Cu(II) | [Cu(L)₂] or [Cu(L)X₂] (X = anion) | Square Planar or Distorted Octahedral |

| Ni(II) | [Ni(L)₂] | Square Planar or Octahedral |

| Zn(II) | [Zn(L)₂] | Tetrahedral |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, connectivity, and chemical environment of atoms.

Proton (¹H) NMR for Structural and Connectivity Assignment

In the ¹H NMR spectrum of 4-(Benzyloxy)-2,6-dimethylbenzaldehyde, distinct signals would be expected for each unique proton environment. The aldehyde proton (-CHO) would typically appear as a singlet far downfield, likely in the range of δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons of the benzylic methylene (B1212753) group (-OCH2Ph) would present as a singlet around δ 5.0-5.2 ppm. The aromatic protons of the benzyl (B1604629) group would generate signals in the δ 7.2-7.5 ppm region. The two aromatic protons on the dimethylbenzaldehyde ring are chemically equivalent and would appear as a singlet, expected to be in the range of δ 6.6-6.8 ppm. Finally, the two methyl groups attached to the benzaldehyde (B42025) ring are also equivalent and would produce a sharp singlet further upfield, likely around δ 2.1-2.3 ppm.

Table 1. Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aldehyde-H | 9.5 - 10.5 | Singlet | 1H |

| Benzyl-H (aromatic) | 7.2 - 7.5 | Multiplet | 5H |

| Dimethylphenyl-H (aromatic) | 6.6 - 6.8 | Singlet | 2H |

| Methylene (-CH2-) | 5.0 - 5.2 | Singlet | 2H |

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The aldehyde carbonyl carbon is the most deshielded and would appear at approximately δ 190-195 ppm. The quaternary carbon of the benzaldehyde ring attached to the aldehyde group would be found around δ 130-135 ppm. The carbons of the benzyl group's aromatic ring would resonate in the typical aromatic region of δ 127-136 ppm. The carbon of the methylene bridge (-CH2-) would likely appear around δ 70-75 ppm. The two equivalent methyl carbons would give a signal in the upfield region, around δ 18-22 ppm. The remaining aromatic carbons of the dimethylbenzaldehyde ring would have distinct signals in the δ 110-165 ppm range.

Table 2. Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | 190 - 195 |

| Aromatic C-O | 160 - 165 |

| Aromatic C-CHO | 130 - 135 |

| Aromatic C-CH3 | 138 - 142 |

| Aromatic C (Benzyl) | 127 - 136 |

| Aromatic C-H | 110 - 115 |

| -CH2- | 70 - 75 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are used to further elucidate the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would primarily confirm the coupling within the benzyl group's aromatic ring protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals, as well as the aromatic protons to their respective ring carbons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion. For this compound, with a molecular formula of C16H16O2, the calculated exact mass is 240.11503. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, confirming the elemental composition of the compound.

Analysis of Fragmentation Pathways for Structural Information

In a mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. Analyzing the masses of these fragments provides valuable structural information. A primary and highly characteristic fragmentation pathway for this molecule would be the cleavage of the benzylic C-O bond. This would result in the formation of a stable benzyl cation (C7H7⁺) with a mass-to-charge ratio (m/z) of 91. This is often the base peak in the mass spectra of benzyl ethers. The other resulting fragment would be a radical cation corresponding to 4-hydroxy-2,6-dimethylbenzaldehyde, which could then undergo further fragmentation, such as the loss of a CHO group (29 Da).

Table 3. List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations of a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to different functional groups. For this compound, characteristic absorption bands would be expected for the aldehyde, ether, and aromatic components.

Key expected FT-IR peaks would include:

C=O Stretch (Aldehyde): A strong absorption band typically in the region of 1680-1700 cm⁻¹.

C-H Stretch (Aldehyde): Two weak bands are usually observed around 2720 cm⁻¹ and 2820 cm⁻¹.

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

C-O-C Stretch (Ether): A prominent band in the 1000-1300 cm⁻¹ range.

Aromatic C-H Bending: Bands in the 690-900 cm⁻¹ region, which can provide information about the substitution pattern of the benzene (B151609) rings.

While specific experimental FT-IR data for this compound is not readily found, analysis of related compounds such as 4-benzyloxy-3-methoxy-benzaldehyde involves similar vibrational assignments. researchgate.net

Raman Spectroscopy for Molecular Vibrations and Crystal Lattice Information

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and can provide valuable information about the molecular framework and, in the solid state, about the crystal lattice structure.

Expected Raman shifts for this compound would include:

Aromatic Ring Breathing Modes: Strong, sharp peaks characteristic of the substituted benzene rings.

C=O Stretch: A band corresponding to the aldehyde carbonyl group.

CH₃ Group Vibrations: Signals from the two methyl groups attached to the benzaldehyde ring.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophores

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy orbitals. The absorption maxima (λmax) are indicative of the chromophores present in the molecule. For this compound, the conjugated system of the benzaldehyde ring and the benzyloxy group would give rise to characteristic absorption bands, likely in the UV region. These transitions would primarily be of the π → π* type.

Solvatochromism Studies and Environmental Effects on Electronic Structure

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. Studying the UV-Vis absorption spectrum of a compound in a series of solvents with varying polarities can provide information about the nature of its electronic ground and excited states. While no specific solvatochromism studies on this compound have been reported, such investigations would reveal how solvent-solute interactions affect its electronic structure.

Solid-State Characterization

The characterization of a compound in its solid state is crucial for understanding its crystal packing, polymorphism, and thermal properties. Techniques such as X-ray diffraction, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are typically employed. However, there is no publicly available information on the solid-state characterization of this compound.

X-ray Diffraction (XRD) for Crystalline Structure and Packing

X-ray diffraction studies of compounds structurally similar to this compound, such as 4-(benzyloxy)benzaldehyde (B125253) and 2,6-dimethoxybenzaldehyde, have elucidated their crystalline structures.

A study on 4-(benzyloxy)benzaldehyde revealed its crystal data, showcasing an orthorhombic system. nih.gov The molecule adopts an essentially planar conformation, with a dihedral angle of 5.23 (9)° between its two aromatic rings. nih.gov The aldehyde group is coplanar with its aromatic ring. nih.gov The crystal packing is influenced by weak intermolecular C-H···O contacts, primarily between the aldehyde oxygen atom and the hydrogen atoms of the methylene group. nih.gov

In comparison, the crystal structure of 2,6-dimethoxybenzaldehyde has been reported to crystallize in the monoclinic space group P21/c. nih.govru.nl This suggests that the substitution pattern on the benzaldehyde ring significantly influences the crystal packing and symmetry.

The crystallographic data for 4-(benzyloxy)benzaldehyde is summarized in the interactive table below.

| Crystal Data | |

| Compound | 4-(Benzyloxy)benzaldehyde |

| Molecular Formula | C₁₄H₁₂O₂ |

| Molecular Weight | 212.24 |

| Crystal System | Orthorhombic |

| Cell Length a | 11.4772 (11) Å |

| Cell Length b | 12.9996 (12) Å |

| Cell Length c | 7.2032 (6) Å |

| Cell Volume | 1074.71 (17) ų |

| Z Value | 4 |

| Radiation Type | Mo Kα |

| Temperature | 123 K |

Table 1: Crystallographic data for 4-(benzyloxy)benzaldehyde. nih.gov

Field Emission Scanning Electron Microscopy (FESEM) for Morphology

Morphological analysis using Field Emission Scanning Electron Microscopy (FESEM) has been conducted on a derivative of 4-(benzyloxy)benzaldehyde, namely 4-benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (BBMTSC) . mdpi.com The FESEM images of BBMTSC revealed a flake-like micro-rod morphology. mdpi.com This indicates that the compound forms distinct microstructures. Following complexation with Cadmium(II), the morphology of the resulting complex was observed to change significantly to a flower-like nanorod structure. mdpi.com

While this data pertains to a derivative, it suggests that this compound may also exhibit a specific and potentially complex morphology at the micro or nanoscale. However, without direct experimental evidence, its precise morphological characteristics remain undetermined.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure

No published studies detailing the DFT-optimized geometry or electronic structure of 4-(Benzyloxy)-2,6-dimethylbenzaldehyde were found.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Specific FMO analysis, including the calculation of HOMO-LUMO energy gaps for this compound, is not available in the reviewed literature.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

MEP mapping to identify the electrophilic and nucleophilic sites and to understand the charge distribution of this compound has not been reported.

Theoretical Prediction of Spectroscopic Properties (e.g., Electronic Transitions)

There are no available theoretical predictions of spectroscopic properties, such as electronic transitions, for this compound based on computational models.

Intermolecular Interaction Analysis

Hydrogen Bonding Network Analysis

A specific analysis of the hydrogen bonding network in the solid state or in solution for this compound is not documented in the scientific literature.

Hirshfeld Surface Analysis for Molecular Packing and Interactions

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov This technique maps the electron distribution of a molecule in its crystalline environment, allowing for a detailed examination of how molecules pack together and the nature of the forces holding them. mdpi.com The analysis generates a three-dimensional surface around a molecule, color-coded to highlight different types of intermolecular contacts and their relative strengths. researchgate.net

The key outputs of this analysis include:

d_norm surfaces: These surfaces are mapped with a normalized contact distance (d_norm), which is based on the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface, normalized by the van der Waals radii of the respective atoms. Red spots on the d_norm surface indicate close contacts, such as hydrogen bonds, which are shorter than the sum of the van der Waals radii. nih.govmdpi.com White areas represent contacts approximately equal to the van der Waals radii, and blue regions indicate contacts that are longer. nih.gov

Below is an illustrative data table showing typical contributions of various intermolecular contacts derived from Hirshfeld surface analyses of similar benzyloxy-containing aromatic compounds.

| Interaction Type | Contribution (%) in a Related Benzyloxy Compound nih.gov | Contribution (%) in a Second Related Benzyloxy Compound nih.gov | Description |

|---|---|---|---|

| H···H | 34.5 | 39.7 | Represents van der Waals forces and is often the largest contributor to the overall packing. |

| C···H/H···C | 34.1 | 39.0 | Indicates interactions between hydrogen atoms and the carbon atoms of aromatic rings. |

| O···H/H···O | 11.8 | 18.0 | Signifies the presence of hydrogen bonding or weaker C-H···O interactions. |

| C···C | 5.5 | N/A | Suggests the presence of π-π stacking interactions between aromatic rings. |

For this compound, it can be hypothesized that H···H and C···H interactions would be the most significant contributors to its molecular packing, with O···H interactions involving the aldehyde and ether oxygen atoms also playing a crucial role.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a cornerstone for elucidating chemical reaction mechanisms. mdpi.com This approach allows researchers to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. nih.gov By calculating the energies of these species, the activation energy for each step can be determined, revealing the reaction's feasibility and kinetics. mdpi.com

The elucidation process typically involves:

Geometry Optimization: The three-dimensional structures of all species involved in the proposed reaction pathway are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure for each elementary step of the reaction. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome.

Frequency Calculations: These calculations confirm the nature of the optimized structures. Reactants and products have all real (positive) vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. mdpi.com

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the reaction path from the transition state down to the connected reactant and product, confirming that the identified transition state correctly links the intended species.

Although specific computational studies on the reaction mechanisms involving this compound were not found in the search results, research on similar molecules, such as the formation of 3,4-dimethoxybenzaldehyde, demonstrates the power of this approach. mdpi.com Such studies can detail complex processes including radical formation, bond transformations, and atom reordering, providing a step-by-step electronic-level understanding of the entire reaction. mdpi.comnih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. researchgate.net These models are built on the principle that the structure of a molecule, encoded in numerical descriptors, dictates its properties. aalto.fi

The foundation of any QSPR model is the calculation of molecular descriptors. These are numerical values that represent different aspects of a molecule's structure. There are several categories of descriptors:

Topological (2D) Descriptors: Derived from the 2D representation of the molecule, these describe atomic connectivity, size, and shape.

Geometrical (3D) Descriptors: Calculated from the 3D coordinates of the molecule, these relate to its spatial arrangement.

Electronic Descriptors: These quantify features related to the electron distribution in the molecule, such as dipole moments and partial charges.

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, these include energies of frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and polarizability.

Once a large pool of descriptors is calculated, a crucial step is to select a smaller subset of relevant descriptors that have the most significant correlation with the property of interest. This selection process helps to avoid overfitting and creates a more robust and interpretable model.

With a set of selected descriptors, a mathematical model is developed to link them to a specific property, such as solubility or optical characteristics. Common methods for model development include Multiple Linear Regression (MLR) and Partial Least Squares (PLS). aalto.fi

A robust QSPR model must be rigorously validated to ensure its predictive power. Validation is typically performed using several statistical metrics:

Coefficient of Determination (R²): Measures how well the model fits the training data.

Leave-One-Out Cross-Validation (Q²): An internal validation technique that assesses the model's predictive ability. A high Q² value (typically > 0.6) indicates a reliable model. researchgate.net

External Validation: The model is used to predict the properties of an external set of compounds that were not used in the model's development. The predictive R² (R²_pred) for this set is a key indicator of the model's real-world applicability. researchgate.net

While no specific QSPR models for this compound were identified, studies on related compounds are common. For example, QSPR models are frequently developed to predict the aqueous solubility (logS) of organic compounds. researchgate.netresearchgate.net These models often use descriptors related to polarity, size, and hydrogen bonding capacity. Similarly, models for optical properties might incorporate descriptors related to electronic transitions and polarizability. researchgate.net

The table below presents a generalized example of the parameters for a hypothetical QSPR model for predicting aqueous solubility, based on common findings in the field.

| Model Parameter | Typical Value | Description |

|---|---|---|

| Number of Compounds in Training Set | > 100 | A sufficiently large and diverse dataset is required to build a robust model. |

| Number of Descriptors | 3 - 5 | Good models are often parsimonious, using a small number of highly relevant descriptors. |

| R² (Coefficient of Determination) | > 0.7 | Indicates a good fit of the model to the training data. researchgate.net |

| Q² (Cross-Validation Coefficient) | > 0.6 | Demonstrates the model's internal predictive capability. researchgate.net |

| R²_pred (External Validation) | > 0.6 | Shows the model's ability to predict properties for new, unseen molecules. |

Derivatives and Analogues of 4 Benzyloxy 2,6 Dimethylbenzaldehyde: Synthesis and Structure Property Implications

Rational Design Principles for Structural Diversification

The logical and purpose-driven modification of a lead compound is a fundamental concept in medicinal and materials chemistry. For 4-(benzyloxy)-2,6-dimethylbenzaldehyde, this involves targeted changes to its molecular structure to fine-tune its properties.

Modulation of Electronic and Steric Properties through Substituent Variation

The chemical reactivity and physical properties of an aromatic aldehyde are heavily influenced by the electronic nature and size of the substituents on the aromatic ring. nih.govmdpi.com Introducing different functional groups can either donate or withdraw electron density from the benzene (B151609) ring, which in turn affects the reactivity of the aldehyde group. nih.gov

Steric Effects: Steric hindrance, caused by bulky substituents, can block or hinder the approach of reactants to a specific site. In the case of this compound, the two methyl groups at the ortho positions to the aldehyde already impart significant steric bulk. nih.gov This can influence the aldehyde's reactivity and the conformation of the molecule. Adding further bulky groups to either the benzyloxy moiety or the dimethylphenyl core can further restrict bond rotation and control the molecule's three-dimensional shape. In some cases, steric bulk can twist the aldehyde group out of the plane of the benzene ring, which can enhance its accessibility and affect properties like solubility. mdpi.com

| Substituent Type | Example Groups | Effect on Aldehyde Reactivity | Rationale |

| Electron-Donating (EDG) | -OCH₃, -CH₃, -N(CH₃)₂ | Decreases | Increases electron density on the ring, making the carbonyl carbon less electrophilic. |

| Electron-Withdrawing (EWG) | -NO₂, -CN, -Cl, -Br | Increases | Decreases electron density on the ring, making the carbonyl carbon more electrophilic. researchgate.net |

| Sterically Bulky | -C(CH₃)₃, -Si(CH₃)₃ | Can decrease or alter | Physically blocks the approach of nucleophiles to the aldehyde group. mdpi.com |

Strategic Modification for Targeted Molecular Properties (e.g., solubility modulation)

A key goal in designing analogues is to optimize their physical properties, with solubility being one of the most critical. nih.gov The parent compound, this compound, is predominantly hydrophobic due to its two aromatic rings and alkyl groups. Modifying its structure can strategically alter its solubility in aqueous or organic media.

Increasing Aqueous Solubility: To enhance solubility in polar solvents like water, polar functional groups capable of hydrogen bonding are typically introduced. These can include hydroxyl (-OH), carboxylic acid (-COOH), or amine (-NH₂) groups. For poorly soluble aromatic aldehydes, another effective strategy is formulation with solubilizing agents such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), which can encapsulate the hydrophobic molecule and present a hydrophilic exterior. nih.gov

Increasing Lipophilicity (Organic Solubility): Conversely, to improve solubility in nonpolar, lipid-rich environments, the hydrophobic character of the molecule can be increased. This is achieved by adding or extending nonpolar functionalities, such as longer alkyl chains or additional aromatic rings. The solubility of aldehydes and ketones generally decreases as the number of carbon atoms in the hydrophobic part of the molecule increases. quora.com

The choice of solvent is also a critical factor in processes like extraction, where different solvents show varying efficiencies for extracting aromatic aldehydes based on their polarity and structure. elsevierpure.comelsevierpure.comresearcher.life

| Desired Property | Modification Strategy | Example Functional Groups |

| Increased Aqueous Solubility | Introduce polar, hydrogen-bonding groups. | -OH, -COOH, -SO₃H, -NH₂ |

| Increased Lipophilicity | Increase the size of the nonpolar scaffold. | -CH₂(CH₂)nCH₃, additional phenyl rings |

| Enhanced Permeability | Balance lipophilic and hydrophilic character. | Ester groups, ether linkages |

Synthesis of Benzaldehyde (B42025) Analogues and Homologues

The synthesis of new compounds based on the this compound structure can be approached by modifying its distinct chemical regions.

Modifications within the Benzyloxy Moiety

The benzyloxy group is readily modified by altering the benzyl (B1604629) halide used in its synthesis. The most common method for creating the benzyloxy ether linkage is the Williamson ether synthesis. nih.gov This reaction involves a phenoxide (formed from the corresponding phenol) and an alkyl halide. To create analogues of this compound with substituents on the outer benzyl ring, one would start with 4-hydroxy-2,6-dimethylbenzaldehyde and react it with a variety of substituted benzyl chlorides or bromides in the presence of a weak base like potassium carbonate (K₂CO₃). mdpi.comresearchgate.net

For example, reacting 4-hydroxy-2,6-dimethylbenzaldehyde with 4-chlorobenzyl chloride would yield 4-((4-chlorobenzyl)oxy)-2,6-dimethylbenzaldehyde. mdpi.com This approach allows for the introduction of a wide array of electronic and steric diversity onto the benzyloxy portion of the molecule.

| Starting Benzyl Halide | Base/Solvent | Resulting Analogue |

| Benzyl bromide | K₂CO₃ / Ethanol (B145695) | 4-(Benzyloxy)benzaldehyde (B125253) nih.gov |

| 4-Chlorobenzyl chloride | K₂CO₃ / DMF | 4-((4-Chlorobenzyl)oxy)benzaldehyde mdpi.com |

| 4-Fluorobenzyl bromide | K₂CO₃ / DMF | 4-((4-Fluorobenzyl)oxy)-2,6-dimethylbenzaldehyde |

| 4-Methoxybenzyl chloride | K₂CO₃ / DMF | 4-((4-Methoxybenzyl)oxy)-2,6-dimethylbenzaldehyde |

Alterations to the Dimethylphenyl Core

Modifying the central 2,6-dimethylphenyl ring is a more complex synthetic challenge as it requires building the core structure from simpler precursors. The general strategy involves starting with a phenol (B47542) that already contains the desired substitutions at the 2 and 6 positions. This substituted phenol would then undergo two key reactions:

Formylation: Introduction of the aldehyde (-CHO) group at the para-position (position 4). Standard formylation reactions include the Vilsmeier-Haack or Duff reactions.

Benzylation: The subsequent reaction of the newly formed 4-hydroxy-substituted-benzaldehyde with benzyl bromide via the Williamson ether synthesis as described previously.

For instance, starting with 2,6-diethylphenol (B86025) would ultimately yield 4-(benzyloxy)-2,6-diethylbenzaldehyde, a homologue of the parent compound. This modular approach allows for significant variation in the steric and electronic environment immediately surrounding the aldehyde functional group.

Synthesis of Heterocyclic Compounds Incorporating the this compound Scaffold

The aldehyde group is a highly reactive functional group that serves as an excellent starting point for the synthesis of various heterocyclic compounds. This compound can act as a key building block in condensation and multicomponent reactions to form rings containing nitrogen, sulfur, or oxygen.

Thiosemicarbazones: A straightforward reaction involves the condensation of the aldehyde with a thiosemicarbazide (B42300). Refluxing an ethanolic solution of 4-(benzyloxy)benzaldehyde with 4-methyl-3-thiosemicarbazide yields the corresponding 4-benzyloxybenzaldehyde-4-methylthiosemicarbazone. mdpi.com This reaction introduces a C=N-N-C=S scaffold, which is a potent metal chelator. mdpi.com